1-(2,6-Difluorophenyl)-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- The intermediate is then reacted with 2,6-difluorobenzoyl chloride to introduce the difluorophenyl group.
- Reaction conditions: The reaction is carried out in an inert solvent like dichloromethane, with a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Formation of the Urea Derivative:
- The final step involves the reaction of the difluorophenyl intermediate with an isocyanate derivative to form the urea linkage.
- Reaction conditions: This step is typically performed in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-Difluorophenyl)-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea typically involves the following steps:
-
Formation of the Piperidinyl Intermediate:
- The starting material, 1-(pyridin-2-yl)piperidine, is synthesized through a nucleophilic substitution reaction involving pyridine and piperidine.
- Reaction conditions: Pyridine and piperidine are reacted in the presence of a suitable base, such as sodium hydride, under reflux conditions.
化学反応の分析
Types of Reactions: 1-(2,6-Difluorophenyl)-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of the urea moiety to amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like nitrating agents (e.g., nitric acid) or halogenating agents (e.g., bromine) in the presence of a catalyst.
Major Products:
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Amine derivatives with reduced urea moiety.
Substitution: Substituted difluorophenyl derivatives with various functional groups.
科学的研究の応用
1-(2,6-Difluorophenyl)-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials with unique properties, such as polymers and coatings.
作用機序
The mechanism of action of 1-(2,6-Difluorophenyl)-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s difluorophenyl and pyridinyl-piperidinyl moieties enable it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
1-(2,6-Dichlorophenyl)-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea: Similar structure but with chlorine atoms instead of fluorine, leading to different chemical properties and reactivity.
1-(2,6-Difluorophenyl)-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)thiourea: Contains a thiourea group instead of a urea group, affecting its biological activity and interactions.
Uniqueness: 1-(2,6-Difluorophenyl)-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea is unique due to the presence of both difluorophenyl and pyridinyl-piperidinyl moieties, which confer specific chemical and biological properties. The difluorophenyl group enhances its stability and reactivity, while the pyridinyl-piperidinyl moiety allows for versatile interactions with biological targets.
生物活性
The compound 1-(2,6-Difluorophenyl)-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea is a novel urea derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article synthesizes current research findings, highlighting its biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a urea moiety linked to a 2,6-difluorophenyl group and a pyridinyl-piperidine substituent. The presence of fluorine atoms is notable for enhancing lipophilicity and bioavailability, which can be crucial for its pharmacological efficacy.
Anticancer Properties
Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer activity. For instance, urea derivatives have been shown to inhibit tumor growth effectively and induce apoptosis in various cancer cell lines:
- Mechanism of Action : The compound's mechanism may involve the inhibition of histone deacetylases (HDACs), leading to altered expression of genes involved in cell cycle regulation and apoptosis. In vitro assays have indicated that such compounds can significantly reduce cell viability in cancer cell lines (IC50 values often reported in the low micromolar range) .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of urea derivatives. Modifications at specific positions on the phenyl or piperidine rings can enhance potency and selectivity:
Case Studies
- In Vitro Studies : A study focused on a series of urea derivatives reported that compounds with similar structural frameworks exhibited IC50 values ranging from 5 to 20 µM against various cancer cell lines, including renal and breast cancer cells. These studies utilized assays to measure cell proliferation and apoptosis markers such as Bax and Bcl-2 .
- In Silico Analysis : Molecular docking studies have provided insights into the binding interactions between these compounds and their biological targets. For instance, stable interactions were observed with key residues in HDAC active sites, suggesting a potential for further development as HDAC inhibitors .
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound is crucial for its therapeutic application. Preliminary studies indicate favorable absorption characteristics, but detailed ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiling is necessary to assess safety:
Parameter | Findings |
---|---|
Solubility | Moderate |
Metabolic Stability | High |
Toxicity | Low in preliminary assays |
特性
IUPAC Name |
1-(2,6-difluorophenyl)-3-[(1-pyridin-2-ylpiperidin-4-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F2N4O/c19-14-4-3-5-15(20)17(14)23-18(25)22-12-13-7-10-24(11-8-13)16-6-1-2-9-21-16/h1-6,9,13H,7-8,10-12H2,(H2,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDUPXJDYMQEKIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC2=C(C=CC=C2F)F)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。